molecular formula C14H19Cl2N3 B15334716 2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride

2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride

Cat. No.: B15334716
M. Wt: 300.2 g/mol
InChI Key: GRDFCNZNZRJRQL-UHFFFAOYSA-N
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Description

2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride is a chemical compound that features a pyrrolidine ring and a naphthyridine core. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring enhances its pharmacological properties, making it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthyridine core. One common method involves the reaction of a pyrrolidine derivative with a naphthyridine precursor under specific conditions. For instance, the use of tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate as a starting material can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: It has potential as a therapeutic agent due to its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar pharmacological properties.

    Naphthyridine derivatives: These compounds share the naphthyridine core and have similar chemical reactivity.

Uniqueness

2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride is unique due to the combination of the pyrrolidine ring and naphthyridine core, which provides a distinct set of chemical and pharmacological properties. This combination enhances its potential as a versatile scaffold for drug discovery and other applications.

Properties

Molecular Formula

C14H19Cl2N3

Molecular Weight

300.2 g/mol

IUPAC Name

2-(2-pyrrolidin-3-ylethyl)-1,8-naphthyridine;dihydrochloride

InChI

InChI=1S/C14H17N3.2ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;2*1H

InChI Key

GRDFCNZNZRJRQL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl.Cl

Origin of Product

United States

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